molecular formula C6H10N2O B1452894 2-(3-Methyl-5-isoxazolyl)ethanamine CAS No. 543713-55-9

2-(3-Methyl-5-isoxazolyl)ethanamine

Cat. No.: B1452894
CAS No.: 543713-55-9
M. Wt: 126.16 g/mol
InChI Key: XHFAVDGGUZWEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-5-isoxazolyl)ethanamine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-isoxazolyl)ethanamine typically involves the formation of the isoxazole ring followed by the introduction of the ethanamine group. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. Metal-free synthetic routes are also being explored to reduce the environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-isoxazolyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The ethanamine group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .

Scientific Research Applications

2-(3-Methyl-5-isoxazolyl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Isoxazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-isoxazolyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

2-(3-Methyl-5-isoxazolyl)ethanamine can be compared with other isoxazole derivatives, such as:

  • 3-Methyl-5-isoxazolecarboxylic acid
  • 3-Methyl-5-isoxazoleacetic acid
  • 3-Methyl-5-isoxazolepropionic acid

These compounds share the isoxazole ring structure but differ in the functional groups attached to the ring. The uniqueness of this compound lies in its ethanamine group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFAVDGGUZWEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-5-isoxazolyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Methyl-5-isoxazolyl)ethanamine
Reactant of Route 3
2-(3-Methyl-5-isoxazolyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(3-Methyl-5-isoxazolyl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(3-Methyl-5-isoxazolyl)ethanamine
Reactant of Route 6
2-(3-Methyl-5-isoxazolyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.